molecular formula C22H12N4O B5504113 4-(1-oxo-4-phenyl-2(1H)-phthalazinyl)phthalonitrile

4-(1-oxo-4-phenyl-2(1H)-phthalazinyl)phthalonitrile

Cat. No. B5504113
M. Wt: 348.4 g/mol
InChI Key: UUTJYRYQYWOTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of phthalonitrile derivatives, including compounds similar to 4-(1-oxo-4-phenyl-2(1H)-phthalazinyl)phthalonitrile, typically involves nucleophilic displacement reactions. For example, the synthesis of metallophthalocyanines can start from phthalonitrile derivatives prepared through nucleophilic displacement reactions. The cyclotetramerization of these derivatives in the presence of metal salts leads to the formation of new metallophthalocyanines, while metal-free phthalocyanines can be obtained from the reaction of phthalonitrile units alone (Ağırtaş et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds in the phthalonitrile family can be complex, involving planar groups such as naphthalen and phthalonitrile, with significant dihedral angles between them. These structures are often stabilized by weak hydrogen bonding and π-π interactions, as observed in related compounds. Computational methods like density functional theory (DFT) and Hartree-Fock (HF) are used to optimize ground-state geometries and predict electronic structures (Tereci et al., 2012).

Chemical Reactions and Properties

Phthalonitrile derivatives are reactive and can undergo various chemical reactions, leading to a wide range of compounds with diverse properties. For instance, the reaction with bis(4-fluorophenyl)sulfone and nucleophilic displacement reactions are common pathways to modify and synthesize new phthalonitrile-based compounds. These reactions significantly impact the electronic and structural properties of the resulting materials (Paventi et al., 1996).

Physical Properties Analysis

The physical properties of phthalonitrile-derived compounds, including those similar to this compound, are influenced by their molecular structures. These compounds often exhibit high thermal stability, solubility in various organic solvents, and processability, making them suitable for applications in organic electronics and automotive industries. The glass transition temperatures and thermal stabilities of these compounds can be tailored by adjusting reactant ratios and polymerization conditions (Fu et al., 2014).

Chemical Properties Analysis

Phthalonitrile derivatives exhibit a range of chemical properties due to their versatile structures. For example, they can form complexes with metals, leading to compounds with varied electronic, magnetic, and optical properties. These properties can be further tuned by modifying the peripheral substituents on the phthalonitrile ring, enabling the synthesis of compounds with specific desired functionalities (Aydin et al., 2017).

Scientific Research Applications

Environmental and Health Impacts of Phthalates

Phthalates, a class of chemicals commonly used as plasticizers, have been extensively studied for their environmental persistence and potential health effects. The research spans from their use in consumer products to their detection in various environmental matrices and potential impacts on human health.

  • Environmental Presence and Degradation :

    • Phthalates are ubiquitous in the environment, arising from their widespread use in consumer products and industrial applications. They have been detected in water bodies, soils, and indoor environments, raising concerns about their persistence and bioaccumulation potential (Staples et al., 1997).
    • Biodegradation studies indicate that phthalates can be degraded by various bacterial species, suggesting a potential for natural attenuation in environmental settings (Keyser et al., 1976).
  • Health Implications :

    • Exposure to phthalates has been linked to a range of health effects, including endocrine disruption and reproductive toxicity. Phthalates may interfere with hormone function and contribute to developmental and reproductive disorders (Sedha et al., 2021).
    • Specific phthalates, such as di-(2-ethylhexyl) phthalate (DEHP), have been extensively studied for their potential to induce oxidative stress and adversely affect male reproductive health (Sedha et al., 2015).

properties

IUPAC Name

4-(1-oxo-4-phenylphthalazin-2-yl)benzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N4O/c23-13-16-10-11-18(12-17(16)14-24)26-22(27)20-9-5-4-8-19(20)21(25-26)15-6-2-1-3-7-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTJYRYQYWOTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=CC(=C(C=C4)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.